molecular formula C22H22F2N4O2S B2797593 (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone CAS No. 1203031-12-2

(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

Cat. No. B2797593
CAS RN: 1203031-12-2
M. Wt: 444.5
InChI Key: VJJRLPAPXOSMHW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a benzylpiperazine moiety, a thiazole ring, and a difluoromethoxyphenyl group. These groups are known to impart various properties to the compound, which can be useful in fields like medicinal chemistry .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through processes like reductive amination . In such a process, an aldehyde or a ketone is reacted with an amine in the presence of a reducing agent.

Scientific Research Applications

NMDA Receptor Antagonists

One significant application of compounds related to (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone is as selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. Such compounds, including derivatives like (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, have shown potent NR2B subunit-selective antagonism. This activity is relevant for the potential treatment of conditions like hyperalgesia, as some derivatives demonstrated efficacy in a formalin-induced hyperalgesia model in mice (Borza et al., 2007).

Endocannabinoid Hydrolase Inhibitors

Another research area focuses on the inhibition of endocannabinoid hydrolases FAAH and MAGL. Compounds such as (1H-benzo[d][1,2,3]triazol-1-yl)(4-benzylpiperazin-1-yl)methanones have been tested for their inhibitory activity on these enzymes. Specific derivatives have shown potent dual FAAH-MAGL inhibition, which is significant in understanding and potentially manipulating endocannabinoid system functions (Morera et al., 2012).

Antimicrobial Activity

Compounds structurally similar to (4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone have shown notable antimicrobial activity. For instance, novel derivatives like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one exhibited significant antibacterial and antifungal properties. These findings are useful for developing new antimicrobial agents (Mandala et al., 2013).

Molecular Docking and DFT Studies

Advanced computational methods like density functional theory (DFT) and molecular docking studies have been applied to compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone for understanding their structural properties and potential biological activities. These studies aid in predicting how these compounds might interact with biological targets, including their antibacterial potential (Shahana & Yardily, 2020).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N4O2S/c23-21(24)30-18-8-6-17(7-9-18)25-22-26-19(15-31-22)20(29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15,21H,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJRLPAPXOSMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(2-((4-(difluoromethoxy)phenyl)amino)thiazol-4-yl)methanone

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